

# Technical Guide: CCW 28-3 Covalent PROTAC Chemical Structure and Mechanism

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## Compound of Interest

Compound Name: CCW 28-3  
Cat. No.: B1192474

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## Executive Summary

**CCW 28-3** is a first-in-class, covalent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain-containing protein 4 (BRD4) by recruiting the E3 ubiquitin ligase RNF4 (RING Finger Protein 4).[1][2] Unlike conventional PROTACs that rely on non-covalent recruitment of CRBN or VHL, **CCW 28-3** utilizes a chloroacetamide-based warhead to form an irreversible covalent bond with zinc-coordinated cysteine residues on RNF4. This molecule represents a paradigm shift in Targeted Protein Degradation (TPD), validating the use of chemoproteomics to discover ligands for "undruggable" E3 ligases and expanding the toolbox of recruiters beyond the canonical set.[3]

## Chemical Architecture & Design Logic

**CCW 28-3** is a heterobifunctional molecule with a molecular weight of approximately 821.81 Da. Its architecture follows the classic PROTAC tripartite structure but incorporates a covalent mechanism for E3 recruitment.[4]

## Structural Components

Component	Chemical Identity	Function	Mechanism
POI Ligand	JQ1 (Derivative)	Binds BRD4	Reversible, high-affinity binding to the bromodomain (BET) pocket.
E3 Ligand	CCW16	Recruits RNF4	Irreversible Covalent binding to Cys132/Cys135 in the RNF4 RING domain.
Linker	Alkyl-ether chain	Connects Ligands	Provides spatial freedom for ternary complex formation.
Warhead	Chloroacetamide	Electrophile	Undergoes nucleophilic attack by the thiolate of the RNF4 cysteine.

## Chemical Structure Analysis

The chemical structure of **CCW 28-3** integrates the thienotriazolodiazepine scaffold of JQ1 with the chloroacetamide-bearing diphenyl ether scaffold of CCW16.

- The JQ1 Moiety: Targets the acetyl-lysine recognition pocket of BRD4. JQ1 is a pan-BET inhibitor, but the degradation profile of **CCW 28-3** shows features driven by the E3 ligase recruitment.[3]
- The CCW16 Moiety: Identified through Activity-Based Protein Profiling (ABPP). It contains a chloroacetamide electrophile. Unlike acrylamides which are often used for targeted covalent inhibitors (TCIs) of kinases, the chloroacetamide here is tuned to react with the hyper-reactive, zinc-coordinating cysteine of the RNF4 RING domain without ejecting the zinc ion or unfolding the protein.

SMILES Code:

O=C(CCI)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCNC(C[C@H]3C4=NN=C(N4C5=C(C(C6=CC=C(C=C6)Cl)=N3)C(C)=C(S5)C)=O)CC7=C1

## Mechanism of Action (MOA)[5][6]

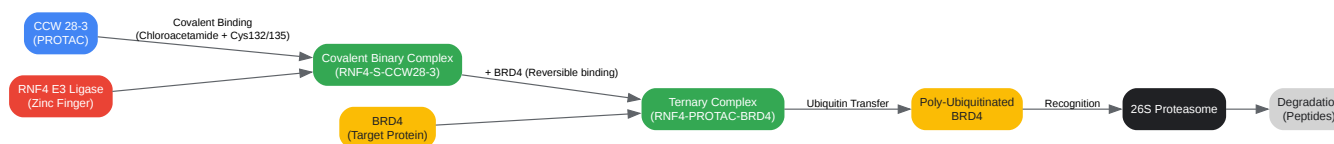
The mechanism of **CCW 28-3** distinguishes itself from traditional degraders through its "Covalent-E3" mode of action.

### The RNF4 Recruitment Pathway

RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) typically involved in DNA repair and protein quality control. **CCW 28-3** hijacks this ligase not by mSUMO, but by covalently modifying the catalytic RING domain.

- **Binary Complex Formation (Covalent):** The chloroacetamide warhead of **CCW 28-3** enters the RNF4 RING domain. The nucleophilic sulfur of Cys132 attacks the alpha-carbon of the chloroacetamide, displacing chloride and forming a stable thioether bond.
- **Ternary Complex Assembly:** The JQ1 end of the tethered molecule binds to BRD4. This brings BRD4 into the proximity of the RNF4 catalytic machinery.
- **Ubiquitination & Degradation:** Despite RNF4 naturally recognizing SUMOylated proteins, the induced proximity forces the ubiquitination of BRD4 (on surface lysines). The poly-ubiquitinated BRD4 is subsequently recognized and degraded by the 26S proteasome.

### Pathway Visualization



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Figure 1: Mechanism of Action for **CCW 28-3**. Note the irreversible covalent step occurring at the E3 ligase, distinct from standard reversible PROTAC

## Biological Characterization & Selectivity[7]

### Potency and Efficacy[8][9]

- **Target:** BRD4 (Bromodomain-containing protein 4).[1][3][5][6][7]
- **Degradation Efficiency:** **CCW 28-3** induces sub-maximal degradation of BRD4 compared to VHL-based degraders (like MZ1), but it proves the primary RNF4 recruitment.
- **Concentration:** Effective degradation is typically observed in the 1–10  $\mu\text{M}$  range in cellular assays (e.g., 231MFP breast cancer cells).

### Isoform Selectivity

A critical advantage of PROTACs is the potential for selectivity beyond the inhibitor's profile.

- **JQ1 Profile:** Binds BRD2, BRD3, and BRD4 equipotently.
- **CCW 28-3 Profile:** Demonstrates preferential degradation of BRD4 over BRD2 and BRD3. This selectivity is attributed to the specific geometric conformation of the RNF4-PROTAC-BRD4 ternary complex, which may not favor ubiquitin transfer to BRD2/3 despite JQ1 binding.

## Experimental Protocols

To validate **CCW 28-3** activity, two primary workflows are required: verifying covalent E3 engagement (ABPP) and verifying target degradation (Western blot).

### Gel-Based ABPP (RNF4 Engagement)

This protocol confirms that **CCW 28-3** covalently binds RNF4 by competing with a fluorescent cysteine-reactive probe.

Materials:

- Recombinant RNF4 protein.
- Probe: IA-Rhodamine (Iodoacetamide-Rhodamine).[2]
- **CCW 28-3** (Test Compound).[1][2][3][6][7][8]
- SDS-PAGE reagents and Fluorescent Gel Scanner.[1]

Workflow:

- Preparation: Dilute recombinant RNF4 (500 nM) in PBS.
- Incubation: Treat RNF4 with **CCW 28-3** (various concentrations, e.g., 0.1, 1, 10, 50  $\mu$ M) for 30 minutes at 37°C.
- Labeling: Add IA-Rhodamine (1  $\mu$ M final) to the mixture and incubate for 1 hour at room temperature in the dark.
- Quenching: Add 4x SDS-loading buffer (with reducing agent) and boil for 5 mins.
- Analysis: Resolve proteins on SDS-PAGE. Scan gel for rhodamine fluorescence.[2]
- Result: A dose-dependent decrease in fluorescence indicates **CCW 28-3** has covalently blocked the cysteine sites, preventing probe binding.

## Cellular Degradation Assay

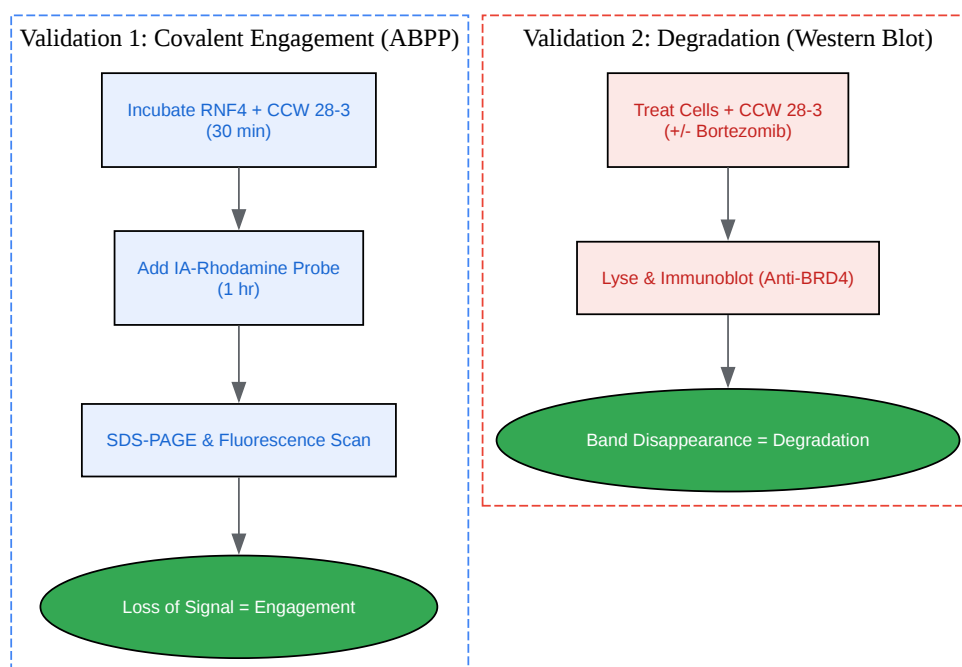
Materials:

- Cell Line: 231MFP (or HeLa).
- Antibodies: Anti-BRD4, Anti-GAPDH (Loading Control).
- Lysis Buffer: RIPA + Protease Inhibitors.

Workflow:

- Seeding: Plate cells and allow to adhere overnight.
- Treatment: Treat cells with **CCW 28-3** (10  $\mu$ M) for 4 to 16 hours.
  - Control A: DMSO vehicle.[1]
  - Control B: Pre-treatment with Proteasome Inhibitor (Bortezomib) to prove mechanism.[1]
  - Control C: Pre-treatment with excess JQ1 (to prove binding dependence).
- Lysis: Wash cells with PBS, lyse in RIPA buffer, and clarify by centrifugation.
- Western Blot: Normalize protein concentration, run SDS-PAGE, transfer to nitrocellulose.
- Detection: Blot for BRD4.
- Result: Significant reduction in BRD4 band intensity in **CCW 28-3** treated lanes compared to DMSO, rescued by Bortezomib.

## Experimental Logic Diagram



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Figure 2: Dual-validation workflow ensuring both biochemical engagement of the E3 ligase and biological degradation of the target.

## References

- Ward, C. C., et al. (2019).<sup>[6]</sup> Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications.<sup>[3][6]</sup> Chemical Biology.<sup>[6]</sup> [\[Link\]](#)
- Spradlin, J. N., et al. (2019). Harnessing the Activity of the RNF4 E3 Ligase for Targeted Protein Degradation.<sup>[2][3][9][7][8]</sup> Molecular Cell. [\[Link\]](#)
- Ottis, P., et al. (2019). Discovery of E3 Ligase Ligands for Target Protein Degradation.<sup>[3][6][7]</sup> ACS Chemical Biology.<sup>[6]</sup> [\[Link\]](#)

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## Sources

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